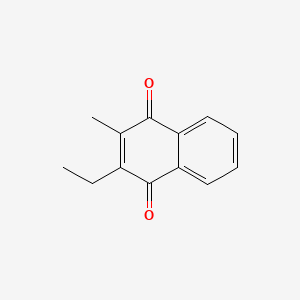

1,4-Naphthalenedione, 2-ethyl-3-methyl-

Description

Contextualization of Naphthoquinones as a Class in Chemical and Biochemical Research

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914). wikipedia.org Their structure is characterized by a naphthalene ring system with two ketone groups, most commonly at the 1,4-positions. wikipedia.org This core structure is found in a vast array of natural products, including vitamins and pigments, and is a key pharmacophore in many synthetic compounds with significant biological activity. wikipedia.orgnih.gov

In the realm of biochemistry, naphthoquinones are recognized for their diverse and potent effects. They are known to participate in redox cycling, a process that can lead to the generation of reactive oxygen species (ROS), which can have significant implications for cellular processes. nih.gov This reactivity underlies many of their observed biological activities, which include anticancer, antifungal, antibacterial, and antiparasitic properties. nih.govscielo.br The 1,4-naphthoquinone (B94277) framework is present in several clinically used anticancer agents, highlighting the therapeutic importance of this class of molecules. nih.gov

From a chemical standpoint, the 1,4-naphthoquinone ring is a versatile scaffold for synthetic modification. The double bond in the quinone ring and the adjacent carbonyl groups make it susceptible to a variety of chemical transformations, including Michael additions and Diels-Alder reactions. This allows chemists to introduce a wide range of functional groups at various positions on the ring system, thereby tuning the molecule's electronic properties and, consequently, its biological activity. mdpi.com The ease of synthesis and modification has made 1,4-naphthoquinones a popular target for medicinal chemistry research aimed at the development of new therapeutic agents.

Significance of 1,4-Naphthalenedione, 2-ethyl-3-methyl- in Contemporary Academic Studies

While extensive research has been conducted on the broader family of 1,4-naphthoquinones, dedicated studies on 1,4-Naphthalenedione, 2-ethyl-3-methyl- are more recent and specialized. The significance of this particular compound lies in the specific combination and arrangement of its substituents: an ethyl group at the 2-position and a methyl group at the 3-position. This substitution pattern is of interest to researchers for several reasons.

Firstly, the presence of small alkyl groups at both the C2 and C3 positions influences the steric and electronic environment of the quinone ring. This can modulate the compound's reactivity and its ability to interact with biological targets. For instance, in a study on naphthalene-1,4-dione analogues as anticancer agents, the introduction of a 2-ethyl substituted group on an imidazole (B134444) analogue resulted in an IC50 of 12 μM. rsc.org

Secondly, the study of asymmetrically substituted naphthoquinones like 1,4-Naphthalenedione, 2-ethyl-3-methyl- is crucial for understanding structure-activity relationships (SAR). By systematically varying the alkyl substituents at these positions, researchers can gain insights into how the size, shape, and electronic nature of these groups affect biological outcomes. This knowledge is instrumental in the rational design of new naphthoquinone derivatives with enhanced potency and selectivity.

Rationale for In-Depth Academic Investigation of the Compound

The primary rationale for the in-depth academic investigation of 1,4-Naphthalenedione, 2-ethyl-3-methyl- stems from the therapeutic potential of the broader naphthoquinone class and the need to explore novel chemical space. The well-documented anticancer, antimicrobial, and antiparasitic activities of various naphthoquinone derivatives provide a strong impetus for the synthesis and evaluation of new analogues.

The specific substitution pattern of an ethyl and a methyl group offers a unique combination of lipophilicity and steric bulk that may lead to novel biological activities or improved pharmacological properties compared to previously studied derivatives. For example, research on other 2,3-disubstituted 1,4-naphthoquinones has shown that the nature of the substituents at these positions significantly influences their biological profiles.

Furthermore, understanding the synthetic pathways to asymmetrically substituted naphthoquinones like 1,4-Naphthalenedione, 2-ethyl-3-methyl- is of fundamental importance in organic chemistry. Developing efficient and regioselective methods to introduce different alkyl groups at the C2 and C3 positions is a synthetic challenge that drives innovation in chemical methodology.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-3-9-8(2)12(14)10-6-4-5-7-11(10)13(9)15/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIBLPIAYFAQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C2=CC=CC=C2C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180542 | |

| Record name | 1,4-Naphthalenedione, 2-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2589-56-2 | |

| Record name | 1,4-Naphthalenedione, 2-ethyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthalenedione, 2-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 1,4 Naphthalenedione, 2 Ethyl 3 Methyl

Primary Synthetic Routes to the 1,4-Naphthalenedione Core

The construction of the fundamental 1,4-naphthalenedione skeleton is a critical first step in the synthesis of its more complex derivatives. Several classical and modern methods are employed for this purpose.

One of the most powerful and widely utilized methods is the Diels-Alder reaction . nih.govwikipedia.org This cycloaddition reaction typically involves the reaction of a 1,4-benzoquinone (B44022) with a suitable diene. nih.gov For the synthesis of the naphthoquinone core, 1,4-benzoquinone can be reacted with 1,3-butadiene. The initial cycloadduct can then be oxidized to yield the aromatic 1,4-naphthalenedione system. The efficiency and regioselectivity of the Diels-Alder reaction can be influenced by various factors, including the nature of the substituents on both the diene and the dienophile, the solvent, and the use of catalysts.

Another primary route involves the oxidation of naphthalene (B1677914) derivatives . Substituted naphthalenes can be oxidized to the corresponding 1,4-naphthoquinones using strong oxidizing agents. For instance, 2-methylnaphthalene (B46627) is commercially oxidized to 2-methyl-1,4-naphthoquinone (menadione) using reagents like chromium trioxide. nih.govresearchgate.net This method's success is contingent on the stability of the substituents to the harsh oxidative conditions.

Furthermore, the construction of the naphthoquinone ring can be achieved through multi-step sequences starting from simpler aromatic precursors, which are then elaborated and cyclized to form the bicyclic system. nih.gov

| Method | Description | Key Features |

| Diels-Alder Reaction | [4+2] cycloaddition between a 1,4-benzoquinone and a conjugated diene, followed by oxidation. | High atom economy, good control over stereochemistry, versatile for introducing substituents. nih.gov |

| Oxidation of Naphthalenes | Direct oxidation of substituted naphthalenes to the corresponding 1,4-naphthoquinones. | Can be a direct route if the substituted naphthalene is readily available. nih.govresearchgate.net |

| Ring Construction | Multi-step synthesis involving the formation of the bicyclic ring system from acyclic or monocyclic precursors. | Offers flexibility in the introduction of various substituents at specific positions. |

Regiospecific Introduction of Ethyl and Methyl Substituents

The precise placement of the ethyl group at the C2 position and the methyl group at the C3 position is a significant challenge in the synthesis of 1,4-Naphthalenedione, 2-ethyl-3-methyl-. Several strategies can be envisioned to achieve this regiospecific substitution.

One plausible approach involves a stepwise alkylation of a pre-existing naphthoquinone core. For instance, one could start with 2-methyl-1,4-naphthoquinone (menadione), a readily available commercial compound. nih.gov The introduction of the ethyl group at the C3 position could then be attempted. However, direct alkylation of the quinone ring can be challenging due to competing reactions and lack of regioselectivity.

A more controlled method would involve the use of a precursor that facilitates regioselective alkylation. For example, 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) can be alkylated at the C3 position. nih.gov A possible synthetic sequence could involve the initial ethylation of lawsone at the C3 position, followed by the introduction of the methyl group at the C2 position, potentially through a different chemical transformation.

Alternatively, a Diels-Alder approach using appropriately substituted dienes and dienophiles can provide a high degree of regiocontrol. For the synthesis of 2-ethyl-3-methyl-1,4-naphthoquinone, one could envision a reaction between a 2-ethyl-1,4-benzoquinone (B110185) and a methyl-substituted diene, or vice versa. The regiochemical outcome of the Diels-Alder reaction is governed by the electronic and steric effects of the substituents on both the diene and the dienophile. researchgate.netresearchgate.net

Another powerful strategy is the oxidation of a pre-functionalized naphthalene . The synthesis of 2-ethyl-3-methylnaphthalene (B13816113) followed by its selective oxidation would yield the target compound. acs.org This approach shifts the challenge to the regioselective synthesis of the substituted naphthalene precursor.

| Strategy | Description | Key Considerations |

| Stepwise Alkylation | Sequential introduction of ethyl and methyl groups onto a naphthoquinone precursor like menadione (B1676200) or lawsone. | Regioselectivity can be difficult to control; may require protecting groups or specific activating conditions. |

| Diels-Alder Reaction | Cycloaddition of a specifically substituted benzoquinone and diene to directly form the desired substituted naphthoquinone ring system. | Offers excellent regiocontrol based on the choice of starting materials. researchgate.netresearchgate.net |

| Oxidation of Substituted Naphthalene | Synthesis of 2-ethyl-3-methylnaphthalene followed by oxidation to the 1,4-naphthoquinone (B94277). | The success of this route depends on the efficient and regioselective synthesis of the naphthalene precursor. acs.org |

Development of Novel Synthetic Analogs and Derivatives of 1,4-Naphthalenedione, 2-ethyl-3-methyl-

The core structure of 1,4-naphthalenedione, 2-ethyl-3-methyl- serves as a scaffold for the development of novel analogs with potentially enhanced or modified biological activities. Derivatization strategies often focus on modifying the substituents at the C2 and C3 positions or introducing new functional groups onto the aromatic ring.

One common approach is the variation of the alkyl substituents . By employing different alkylating agents in the synthetic routes described above, a library of analogs with varying chain lengths and branching at the C2 and C3 positions can be generated. For example, analogs with propyl, isopropyl, or butyl groups in place of the ethyl or methyl groups could be synthesized to probe structure-activity relationships. mdpi.com

Another strategy involves the introduction of heteroatoms . The synthesis of thio-derivatives, for instance, can be achieved by reacting halo-substituted naphthoquinones with thiols. frontiersin.org Similarly, amino-naphthoquinone derivatives can be prepared through nucleophilic substitution reactions. researchgate.net These modifications can significantly alter the electronic properties and biological interactions of the molecule.

Furthermore, the aromatic ring of the naphthoquinone can be functionalized. Electrophilic aromatic substitution reactions can introduce groups such as nitro or halogen moieties, which can then be further transformed into other functional groups.

| Derivatization Strategy | Examples of Analogs | Potential Impact on Properties |

| Alkyl Group Variation | 2-propyl-3-methyl-1,4-naphthoquinone, 2-ethyl-3-propyl-1,4-naphthoquinone | Modulates lipophilicity and steric interactions with biological targets. mdpi.com |

| Heteroatom Introduction | 2-ethyl-3-methyl-5-(amino)-1,4-naphthoquinone, 2-(ethylthio)-3-methyl-1,4-naphthoquinone | Alters electronic properties, hydrogen bonding capabilities, and potential for metal chelation. frontiersin.orgresearchgate.net |

| Aromatic Ring Functionalization | 6-nitro-2-ethyl-3-methyl-1,4-naphthoquinone, 5,8-dihydroxy-2-ethyl-3-methyl-1,4-naphthoquinone | Modifies redox potential and provides handles for further derivatization. |

Advanced Synthetic Techniques and Catalysis in Naphthoquinone Synthesis

Modern synthetic chemistry offers a range of advanced techniques and catalytic systems to improve the efficiency, selectivity, and sustainability of naphthoquinone synthesis.

Catalytic C-H activation and alkylation methods are emerging as powerful tools for the direct introduction of alkyl groups onto the naphthoquinone core, avoiding the need for pre-functionalized starting materials. rsc.org These methods often employ transition metal catalysts to selectively activate C-H bonds and promote the formation of new C-C bonds.

Photocatalysis has also been applied to the alkylation of naphthoquinones. Visible-light-induced reactions can proceed under mild conditions and offer unique reactivity patterns. rsc.org

In the context of the Diels-Alder reaction , the use of Lewis acid catalysts can significantly accelerate the reaction rate and enhance its regioselectivity and stereoselectivity. nih.gov Chiral catalysts can even be employed to achieve enantioselective synthesis of naphthoquinone derivatives.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of naphthoquinone derivatives, such as thio-derivatives of lawsone. frontiersin.org

| Technique | Application in Naphthoquinone Synthesis | Advantages |

| C-H Activation/Alkylation | Direct introduction of ethyl and methyl groups onto the naphthoquinone scaffold. | High atom economy, reduces the number of synthetic steps. rsc.org |

| Photocatalysis | Visible-light-induced alkylation reactions. | Mild reaction conditions, novel reactivity. rsc.org |

| Lewis Acid Catalysis | Acceleration and control of Diels-Alder reactions. | Increased reaction rates, improved selectivity. nih.gov |

| Microwave-Assisted Synthesis | Rapid synthesis of derivatives. | Reduced reaction times, potential for higher yields. frontiersin.org |

Investigation of Stereochemical Aspects in Derivative Synthesis

When the derivatization of 1,4-naphthalenedione, 2-ethyl-3-methyl- introduces chiral centers, the investigation of stereochemical aspects becomes crucial. The biological activity of chiral molecules is often highly dependent on their stereochemistry.

The synthesis of enantiomerically pure or enriched derivatives can be achieved through several strategies. One approach is the use of chiral catalysts in key synthetic steps. For example, a chiral Lewis acid catalyst in a Diels-Alder reaction can favor the formation of one enantiomer of a chiral cycloadduct.

Another strategy involves the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to a reactant to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed.

Furthermore, enzymatic reactions can be employed to achieve high levels of stereoselectivity. Enzymes are inherently chiral and can catalyze reactions with exquisite control over the stereochemical outcome.

The synthesis of specific stereoisomers of vitamin K derivatives, which are structurally related to 2-alkyl-3-methyl-1,4-naphthoquinones, has been a significant area of research, highlighting the importance of stereochemical control in this class of compounds. nih.gov

| Strategy | Description | Outcome |

| Chiral Catalysis | Use of a chiral catalyst to control the stereochemical course of a reaction. | Enantiomerically enriched or pure products. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a stereoselective transformation. | Diastereoselective formation of intermediates, leading to enantiomerically enriched final products. |

| Enzymatic Reactions | Employment of enzymes to catalyze stereoselective reactions. | High enantiomeric excess is often achieved under mild conditions. |

Molecular and Biochemical Mechanisms of Action of 1,4 Naphthalenedione, 2 Ethyl 3 Methyl in Vitro and Theoretical Research

Mechanisms of Naphthoquinone Redox Cycling and Reactive Oxygen Species Generation

Naphthoquinones are adept at participating in redox cycling, a process that catalytically generates ROS, leading to oxidative stress. This process involves the sequential reduction of the quinone and subsequent oxidation by molecular oxygen, creating a futile cycle that consumes cellular reducing equivalents and produces superoxide (B77818) radicals and other ROS. nih.govmdpi.com

The initiation of redox cycling is dependent on the enzymatic reduction of the quinone moiety. This can occur via one-electron or two-electron pathways mediated by various cellular flavoenzymes. scielo.br

One-Electron Reduction: Enzymes such as NADPH-cytochrome P450 reductase catalyze the transfer of a single electron to the naphthoquinone, forming a highly unstable and reactive semiquinone radical. scielo.brnih.gov This radical can readily transfer its electron to molecular oxygen to form the superoxide anion radical (O₂⁻), regenerating the parent quinone and propagating the redox cycle. researchgate.net This pathway is a major contributor to oxidative stress. nih.gov

Two-Electron Reduction: In contrast, NAD(P)H:quinone oxidoreductase 1, commonly known as DT-diaphorase, mediates a two-electron reduction of the quinone. researchgate.netnih.govnih.gov This reaction bypasses the semiquinone radical intermediate and directly forms a more stable hydroquinone (B1673460). researchgate.net This pathway is often considered a detoxification route because the hydroquinone is more stable and can be conjugated with molecules like glucuronide or sulfate (B86663) for excretion. nih.gov However, the hydroquinone itself can undergo autoxidation, contributing to ROS production. nih.govnih.gov Studies on analogues like 2,3-dimethyl-1,4-naphthoquinone (B1194737) show they are substrates for DT-diaphorase. nih.gov

The table below summarizes the key enzymes and their roles in the reduction of naphthoquinone analogues.

| Enzyme | Reduction Pathway | Intermediate/Product | Consequence |

| NADPH-Cytochrome P450 Reductase | One-Electron | Semiquinone Radical | Promotes redox cycling and significant ROS generation. nih.gov |

| DT-Diaphorase (NQO1) | Two-Electron | Hydroquinone | Primarily a detoxification pathway, though the hydroquinone can autoxidize. researchgate.netnih.govnih.gov |

Superoxide dismutase (SOD) plays a critical role in the cellular defense against oxidative stress by catalyzing the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide (H₂O₂). In the context of naphthoquinone redox cycling, SOD can have a complex modulatory role. By removing the superoxide radical, SOD can inhibit the regeneration of the parent quinone from the semiquinone, thereby interrupting the one-electron reduction cycle. nih.gov However, the resulting hydrogen peroxide is also a reactive species that can be further converted to the highly damaging hydroxyl radical. The interplay between the rate of enzymatic reduction and the activity of SOD determines the net effect on redox cycling dynamics. nih.govnih.gov

In vitro studies have demonstrated that naphthoquinones can undergo photochemical redox cycling. This process is initiated by the excitation of the naphthoquinone molecule by light, typically in the presence of a photosensitizer. mdpi.comnih.gov The excited triplet state of the quinone can then be reduced by an electron donor. mdpi.com The resulting reduced forms, such as the hydroquinone, can react with molecular oxygen. This reaction can involve singlet oxygen (¹O₂), a highly reactive form of oxygen, leading to the generation of hydrogen peroxide and re-oxidation of the hydroquinone, thus completing a photochemical cycle. mdpi.com This light-induced process represents a non-enzymatic pathway for ROS generation by naphthoquinones. mdpi.commdpi.com

The reactivity of the intermediates formed during redox cycling is central to the biological effects of 1,4-Naphthalenedione, 2-ethyl-3-methyl-.

Semiquinone Radicals: Formed via one-electron reduction, these radicals are highly unstable. Their primary fate under aerobic conditions is the rapid reaction with O₂ to produce superoxide, which drives oxidative stress. scielo.brresearchgate.net The rate of this reaction is a key determinant of the efficiency of the redox cycle.

Hydroquinones: Formed by a two-electron reduction, hydroquinones are significantly more stable than semiquinones. researchgate.net While they can be detoxified via conjugation reactions, they are also susceptible to autoxidation, a process where they are re-oxidized back to the semiquinone form, with the concomitant production of superoxide. nih.govnih.gov The rate of autoxidation is influenced by the specific substituents on the naphthoquinone ring. nih.gov For instance, studies on substituted 1,4-naphthoquinones have shown that hydroxy and glutathionyl groups can increase the rate of autoxidation compared to the parent compound. nih.gov

The following table outlines the formation and primary reactivity of these key intermediates.

| Intermediate | Formation Pathway | Primary Reactivity |

| Semiquinone Radical | One-electron reduction (e.g., by Cytochrome P450 Reductase). nih.gov | Rapidly reacts with O₂ to form superoxide (O₂⁻), regenerating the parent quinone. researchgate.net |

| Hydroquinone | Two-electron reduction (e.g., by DT-diaphorase). nih.govnih.gov | Can be detoxified via conjugation or undergo autoxidation to form the semiquinone radical and O₂⁻. nih.gov |

Theoretical and Computational Chemistry Studies of 1,4-Naphthalenedione, 2-ethyl-3-methyl-

Quantum Chemical Calculations of Electronic Structure and Redox Potentials

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 1,4-naphthoquinone (B94277) derivatives, which are fundamental to their biological activity. These properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the redox potential.

The 1,4-naphthoquinone core is an electrophilic system, and its reactivity is modulated by the nature of the substituents on the quinone ring. The introduction of electron-donating groups, such as the ethyl and methyl groups in 1,4-Naphthalenedione, 2-ethyl-3-methyl-, influences the electronic structure. DFT studies on similar 2-methyl-1,4-naphthoquinone (menadione) have shown that the methyl group, through its electron-donating nature, can affect the atomic charges on the quinone ring. For 1,4-Naphthalenedione, 2-ethyl-3-methyl-, both alkyl groups are expected to increase the electron density on the quinone system compared to the unsubstituted parent compound.

The redox potential of quinones is a critical determinant of their biological action, particularly their ability to undergo redox cycling and generate reactive oxygen species (ROS). The potential at which the one-electron reduction of the quinone to a semiquinone radical occurs is a key parameter. Theoretical calculations have been successfully used to predict the redox potentials of quinone derivatives. anu.edu.au The addition of electron-donating alkyl groups like ethyl and methyl is generally expected to lower the redox potential, making the molecule easier to reduce. This is because these groups destabilize the neutral quinone form relative to the radical anion. A lower redox potential can enhance the compound's ability to participate in biological electron transfer reactions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also crucial. The LUMO is typically localized on the quinone ring and is associated with the molecule's ability to accept an electron. nih.gov The energy of the LUMO (ELUMO) is directly related to the electron affinity and the reduction potential. DFT calculations on various naphthoquinone derivatives have demonstrated that substituents significantly modulate the HOMO-LUMO energy gap. nih.govmdpi.comscientific.net For 1,4-Naphthalenedione, 2-ethyl-3-methyl-, the electron-donating ethyl and methyl groups would be expected to raise the energy of the HOMO and, to a lesser extent, the LUMO, thereby slightly decreasing the HOMO-LUMO gap compared to unsubstituted 1,4-naphthoquinone.

Table 1: Predicted Electronic Properties of 1,4-Naphthalenedione, 2-ethyl-3-methyl- based on Analog Studies Note: These are qualitative predictions based on general principles observed in computational studies of related 1,4-naphthoquinone derivatives. Exact values would require specific calculations for this molecule.

| Property | Predicted Effect of 2-ethyl-3-methyl Substitution | Rationale |

| Redox Potential (E°) | Lowered (more negative) | Electron-donating nature of alkyl groups makes reduction more favorable. |

| Electron Affinity | Decreased | Higher energy LUMO has a lower affinity for an incoming electron. |

| HOMO Energy | Increased | Electron-donating groups raise the energy of the highest occupied orbital. |

| LUMO Energy | Slightly Increased | Electron-donating effect raises the energy of the lowest unoccupied orbital. |

| HOMO-LUMO Gap | Slightly Decreased | The increase in HOMO energy is typically more pronounced than that of the LUMO. |

Molecular Docking and Dynamics Simulations with Predicted Protein Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins and enzymes. For 1,4-naphthoquinone derivatives, these simulations can identify potential protein targets, predict binding affinities, and elucidate the specific molecular interactions that stabilize the ligand-protein complex.

Given the structural features of 1,4-Naphthalenedione, 2-ethyl-3-methyl-, several classes of proteins could be considered as potential targets. The planar naphthoquinone ring system is capable of forming π-π stacking and hydrophobic interactions, while the carbonyl groups can act as hydrogen bond acceptors. The ethyl and methyl groups contribute to the molecule's hydrophobicity and can engage in van der Waals interactions within a protein's binding pocket.

Numerous docking studies have been performed on various 1,4-naphthoquinone derivatives against a range of cancer-related proteins. researchgate.nete-century.usmdpi.comnih.gov For instance, derivatives have been docked into the active sites of enzymes like topoisomerase II, phosphoinositide 3-kinase (PI3K), and epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govscielo.br In these studies, the naphthoquinone scaffold often anchors the molecule in the binding site through a combination of hydrophobic and hydrogen bonding interactions.

For 1,4-Naphthalenedione, 2-ethyl-3-methyl-, a hypothetical docking scenario would likely involve the bicyclic ring system fitting into a hydrophobic pocket of a target protein. The ethyl and methyl substituents would further enhance these hydrophobic interactions, potentially increasing binding affinity compared to less substituted analogs. The binding energy, often calculated as a scoring function in docking (e.g., in kcal/mol), reflects the stability of the complex. Studies on similar compounds have shown binding energies in the range of -6 to -8 kcal/mol for various protein targets. researchgate.netnih.gov

Molecular dynamics simulations can further refine the docked pose and assess the stability of the complex over time. researchgate.netnih.gov An MD simulation would track the movements of the ligand and protein atoms, providing insights into the flexibility of the binding site and the persistence of key interactions. For a stable complex involving 1,4-Naphthalenedione, 2-ethyl-3-methyl-, the simulation would be expected to show that the ligand remains within the binding pocket, with the alkyl groups maintaining favorable hydrophobic contacts.

Table 2: Predicted Interaction Profile of 1,4-Naphthalenedione, 2-ethyl-3-methyl- with a Hypothetical Protein Target

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Residues on Protein |

| Hydrophobic Interactions | Naphthalene (B1677914) ring, ethyl group, methyl group | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine |

| π-π Stacking | Naphthalene ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrogen Bonding | Carbonyl oxygens (as acceptors) | Lysine, Arginine, Serine, Threonine, Asparagine, Glutamine |

| van der Waals Contacts | Entire molecule | All residues in the binding pocket |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. brieflands.com For 1,4-naphthoquinone derivatives, QSAR models have been developed to predict activities such as cytotoxicity against various cancer cell lines. nih.govnih.govelsevierpure.com These models identify key molecular descriptors—numerical values that characterize the physicochemical properties of a molecule—that are influential in determining biological activity.

Several QSAR studies on 1,4-naphthoquinones have highlighted the importance of descriptors related to hydrophobicity, electronics, and sterics. nih.goveurekaselect.com

Hydrophobicity (logP): The cytotoxic activities of 1,4-naphthoquinones often show a strong correlation with their hydrophobicity. eurekaselect.com The presence of the ethyl and methyl groups in 1,4-Naphthalenedione, 2-ethyl-3-methyl- would significantly increase its lipophilicity compared to the parent naphthoquinone or monomethylated derivatives. This could enhance its ability to cross cell membranes and interact with hydrophobic targets.

Electronic Descriptors: Parameters such as dipole moment, electronegativity, and energies of frontier orbitals (HOMO/LUMO) are frequently identified as important in QSAR models for naphthoquinones. nih.gov As discussed in section 3.4.1, the alkyl groups in 1,4-Naphthalenedione, 2-ethyl-3-methyl- would modulate these electronic properties.

Based on existing QSAR models for the anticancer activity of substituted 1,4-naphthoquinones, one could predict the potential activity of 1,4-Naphthalenedione, 2-ethyl-3-methyl-. nih.govnih.gov For example, if a model indicates that increased van der Waals volume and hydrophobicity are positively correlated with activity, it would be predicted that 1,4-Naphthalenedione, 2-ethyl-3-methyl- is more active than smaller, less hydrophobic analogs. Conversely, if the model shows a negative correlation with these descriptors beyond a certain threshold, the compound might be predicted to be less active.

Table 3: Key Molecular Descriptors for 1,4-Naphthalenedione, 2-ethyl-3-methyl- and their Likely Influence on Activity based on General QSAR Models

| Descriptor Class | Specific Descriptor Example | Predicted Influence of 2-ethyl-3-methyl groups | Potential Impact on Biological Activity |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Increase | May enhance membrane permeability and binding to hydrophobic targets. |

| Electronic | Dipole Moment, ELUMO | Alteration | Changes in electronic properties can affect redox cycling and receptor interactions. |

| Steric | Molar Refractivity, van der Waals Volume | Increase | Can improve binding site fit (if pocket is large enough) or cause steric hindrance. |

| Topological | Molecular Shape Indices | Alteration | Changes in shape can influence complementarity with a biological target. |

These QSAR-based predictions provide a rational basis for prioritizing the synthesis and experimental testing of novel compounds like 1,4-Naphthalenedione, 2-ethyl-3-methyl- in drug discovery efforts.

Analytical and Spectroscopic Methodologies for Research on 1,4 Naphthalenedione, 2 Ethyl 3 Methyl

Chromatographic Techniques for Purification and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for the isolation, purification, and quantitative analysis of "1,4-Naphthalenedione, 2-ethyl-3-methyl-". High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like "1,4-Naphthalenedione, 2-ethyl-3-methyl-". The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For naphthoquinone derivatives, reversed-phase HPLC is often the method of choice.

Stationary Phase: Typically, a C18 (octadecylsilyl) column is used, which provides a nonpolar stationary phase.

Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and water is commonly employed. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve optimal separation from impurities or other components in a mixture.

Detection: A UV-Vis detector is highly effective for detecting naphthoquinones due to their chromophoric nature. The detection wavelength is usually set at the maximum absorbance of the compound, which for 1,4-naphthoquinones is typically around 250 nm and can have other maxima in the UV-Vis region. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While some naphthoquinones can be analyzed directly, derivatization may sometimes be necessary to improve their volatility and thermal stability.

Separation: In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A nonpolar or medium-polarity column is typically used for the separation of quinone derivatives.

Detection and Identification: The mass spectrometer detects the molecules eluting from the GC column, ionizing them and separating the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and confirmation of the compound's identity. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for the related compound 2-hydroxy-3-methyl-1,4-naphthalenedione, which can serve as a guide for interpreting the mass spectrum of "1,4-Naphthalenedione, 2-ethyl-3-methyl-". nist.gov

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV-Vis Detector | Purification, Quantitative Analysis |

| GC-MS | Nonpolar/Medium-Polarity Capillary Column | Helium | Mass Spectrometer | Separation, Identification, Structural Confirmation |

Spectroscopic Characterization (e.g., UV-Vis, NMR, Mass Spectrometry, IR) for Structural Elucidation

Spectroscopic techniques are fundamental for the structural elucidation of "1,4-Naphthalenedione, 2-ethyl-3-methyl-", providing detailed information about its electronic structure, connectivity of atoms, and functional groups.

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of a 1,4-naphthoquinone (B94277) derivative typically shows characteristic absorption bands. For instance, 1,4-naphthoquinone moieties are reported to have a characteristic absorbance maximum at about 330 nm. researchgate.net Naphthoquinones with ketone substitutions at positions 1 and 4 generally exhibit a maximal ultraviolet absorption at approximately 250 nm. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR are essential for the characterization of "1,4-Naphthalenedione, 2-ethyl-3-methyl-".

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For "1,4-Naphthalenedione, 2-ethyl-3-methyl-", one would expect to see signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, as well as signals for the ethyl and methyl groups. For a related compound, 2-chloro-3-(4-methylphenylamino)-1,4-naphthoquinone, the methyl protons appear as a singlet around 2.37 ppm. scielo.br In another related structure, an ethyl moiety attached to a naphthoquinone ring showed a quartet around 2.69 ppm and a triplet around 1.07 ppm. nih.gov

¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule. The spectrum of "1,4-Naphthalenedione, 2-ethyl-3-methyl-" would show characteristic signals for the carbonyl carbons of the quinone system (typically in the range of 180-190 ppm), the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.

Mass Spectrometry (MS):

Mass spectrometry determines the mass-to-charge ratio of ions and is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For the related compound 2-hydroxy-3-methyl-1,4-naphthalenedione, the molecular weight is 188.1794 g/mol . nist.gov

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "1,4-Naphthalenedione, 2-ethyl-3-methyl-" would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the quinone carbonyl groups, typically in the region of 1650-1690 cm⁻¹. scielo.br Characteristic bands for C=C stretching of the aromatic ring would also be present.

| Spectroscopic Technique | Information Obtained | Expected Key Features for 1,4-Naphthalenedione, 2-ethyl-3-methyl- |

| UV-Vis | Electronic transitions | Absorption maxima around 250 nm and 330 nm |

| ¹H NMR | Proton environment and connectivity | Signals for aromatic, ethyl, and methyl protons |

| ¹³C NMR | Carbon skeleton | Signals for carbonyl, aromatic, and aliphatic carbons |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Molecular ion peak corresponding to its molecular weight |

| IR | Functional groups | Strong C=O stretching bands (around 1650-1690 cm⁻¹) |

Electrochemical Methods for Determining Redox Properties

The biological activity of many naphthoquinones is linked to their redox properties. researchgate.net Electrochemical methods, particularly cyclic voltammetry (CV), are employed to study the redox behavior of "1,4-Naphthalenedione, 2-ethyl-3-methyl-".

Cyclic Voltammetry (CV):

CV is a powerful technique for investigating the reduction and oxidation processes of a substance. For substituted 2-methyl-1,4-naphthoquinones, the typical electrochemical profile involves two consecutive one-electron reversible waves. researchgate.net These correspond to the sequential reduction of the 1,4-naphthoquinone core to a semiquinone radical anion and then to a hydroquinone (B1673460) dianion.

The redox potentials are influenced by the nature and position of substituents on the naphthoquinone ring. These values are crucial for understanding the compound's potential to participate in electron transfer reactions in biological systems. A study on polysubstituted menadione (B1676200) (2-methyl-1,4-naphthoquinone) derivatives utilized cyclic voltammetry to build a predictive structure-redox potential model. nih.gov

In Vitro Biochemical Assays for Functional and Mechanistic Characterization

To understand the biological activity and mechanism of action of "1,4-Naphthalenedione, 2-ethyl-3-methyl-", a variety of in vitro biochemical assays can be employed. These assays can assess its effects on cellular processes and specific molecular targets.

Cytotoxicity and Cell Viability Assays:

These assays are used to determine the concentration at which the compound is toxic to cells.

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. mdpi.com

Apoptosis Assays: Assays such as the APOPercentage™ assay, TUNEL assay, and caspase activity assays can determine if the compound induces programmed cell death (apoptosis). iiarjournals.org

Enzyme Inhibition Assays:

Many quinone compounds are known to be enzyme inhibitors. nih.gov Specific assays can be designed to test the inhibitory activity of "1,4-Naphthalenedione, 2-ethyl-3-methyl-" against various enzymes. For example, some naphthoquinone analogs have been identified as inhibitors of the proteasome. nih.gov The assay would typically involve incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation.

Reactive Oxygen Species (ROS) Production Assays:

The redox cycling of quinones can lead to the production of reactive oxygen species (ROS) within cells. scielo.br A common method to detect ROS is the use of fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. iiarjournals.org

| Assay Type | Specific Assay Example | Purpose |

| Cytotoxicity | MTT Assay | Measures cell viability and metabolic activity. mdpi.com |

| Apoptosis | Caspase-3 Assay | Detects the activation of key enzymes in the apoptotic pathway. iiarjournals.org |

| Enzyme Inhibition | Proteasome Inhibition Assay | Determines if the compound inhibits the activity of a specific enzyme. nih.gov |

| ROS Production | DCFH-DA Assay | Measures the generation of reactive oxygen species in cells. iiarjournals.org |

Advanced Biophysical Techniques for Studying Ligand-Protein Interactions

To gain a deeper understanding of how "1,4-Naphthalenedione, 2-ethyl-3-methyl-" interacts with its potential protein targets, advanced biophysical techniques can be utilized. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics. nih.gov

Surface Plasmon Resonance (SPR):

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule (ligand) to a protein (analyte) that is immobilized on a sensor surface. It provides real-time data on the association and dissociation rates of the ligand-protein complex.

Isothermal Titration Calorimetry (ITC):

ITC is a powerful technique that directly measures the heat changes associated with a binding event. It can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR can also be used to study ligand-protein interactions. Ligand-observed NMR experiments can be used to screen for binding, while protein-observed NMR experiments, such as Chemical Shift Perturbation (CSP), can identify the binding site of the small molecule on the protein surface. nih.gov

These advanced biophysical techniques are crucial for validating potential drug targets and for guiding the optimization of lead compounds in drug discovery. researchgate.netelsevierpure.com

Future Research Directions and Potential Academic Applications of 1,4 Naphthalenedione, 2 Ethyl 3 Methyl

Exploration of Undiscovered Molecular Targets and Off-Target Effects in Biological Systems

The biological activity of naphthoquinones is fundamentally linked to their ability to act as both electrophiles and pro-oxidants. nih.gov These mechanisms suggest a broad, yet largely unmapped, landscape of molecular targets. Future research must move beyond known interactions to identify novel protein partners for 1,4-naphthalenedione, 2-ethyl-3-methyl- and characterize its off-target effects, which are crucial for understanding its broader physiological impact and therapeutic potential.

Quinones are known to form covalent bonds with nucleophilic residues, particularly cysteine, in various regulatory proteins. nih.gov This reactivity implicates a range of potential targets. Studies on other naphthoquinones have identified several key proteins and pathways that are likely relevant starting points for investigating 2-ethyl-3-methyl-1,4-naphthalenedione. A chemical proteomics approach, which has been successfully used to identify targets for other naphthoquinone derivatives in organisms like Trypanosoma brucei, could be instrumental in pulling down binding partners from cell lysates. nih.govplos.org

Potential molecular targets for future investigation include:

Protein Tyrosine Phosphatases (PTPs): Enzymes like PTP1B are critical regulators of signaling pathways, and their inactivation by other naphthoquinones has been documented. nih.govresearchgate.netwikipedia.orgpurdue.edu The electrophilic nature of the subject compound makes PTPs a high-priority target class to investigate.

Keap1: As a key sensor for oxidative and electrophilic stress, Keap1 regulates the Nrf2 antioxidant response pathway. acs.orgresearchgate.net Covalent modification of Keap1 cysteine residues by electrophiles is a known mechanism of Nrf2 activation. Investigating the interaction between 1,4-naphthalenedione, 2-ethyl-3-methyl- and Keap1 could reveal its potential as a modulator of cellular defense mechanisms.

G Protein-Coupled Receptor 55 (GPR55): Recently, certain 1,4-naphthoquinone (B94277) derivatives were identified as inverse agonists of GPR55, a receptor implicated in cancer progression. nih.govresearchgate.net This opens a novel, non-traditional signaling pathway for exploration.

Proteasome Subunits: Amino acid derivatives of naphthoquinones have shown inhibitory activity against the β1 and β5 subunits of the proteasome, suggesting a role in disrupting protein degradation pathways. nih.gov

Table 1: Potential Molecular Target Classes for 1,4-Naphthalenedione, 2-ethyl-3-methyl-

| Target Class | Known Naphthoquinone Interaction | Potential Consequence of Interaction |

|---|---|---|

| Protein Tyrosine Phosphatases (PTPs) | Covalent modification and inhibition of PTP1B by 1,2-naphthoquinone. researchgate.net | Alteration of phosphorylation-dependent signaling cascades (e.g., EGFR pathway). researchgate.net |

| Redox Sensor Proteins | Covalent modification of cysteine residues in Keap1, activating the Nrf2 pathway. acs.org | Induction of antioxidant and cellular defense gene expression. researchgate.net |

| G Protein-Coupled Receptors | Inverse agonism of GPR55 by novel 1,4-naphthoquinone derivatives. nih.gov | Inhibition of proliferation in specific cancer cell types. nih.gov |

| Enzymes of Glycolysis | Inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govplos.org | Disruption of cellular energy metabolism. |

| Proteasome Complex | Inhibition of β1 and β5 catalytic subunits by naphthoquinone-amino acid conjugates. nih.gov | Impaired protein degradation, induction of apoptosis. |

Understanding off-target effects is equally critical. The high reactivity of quinones means they can interact with numerous proteins, leading to unintended consequences. A comprehensive analysis of these interactions is necessary to build a complete biological profile of the compound.

Development of Novel In Vitro Models for Deeper Mechanistic Insights

To accurately probe the mechanistic details of 1,4-naphthalenedione, 2-ethyl-3-methyl-, research must adopt more physiologically relevant in vitro systems that surpass the limitations of traditional two-dimensional (2D) cell culture. The development and application of three-dimensional (3D) models will be paramount for understanding its effects on cell behavior, toxicity, and efficacy in a tissue-like context. mdpi.com

3D cell cultures, such as spheroids and organoids, better replicate the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in vivo. mdpi.compharmanow.live These features are critical for studying processes like drug penetration, metabolism, and resistance, which are often poorly represented in flat monolayer cultures. mdpi.com Recent studies have already demonstrated the value of 3D spheroid models for evaluating the anti-tumor activity of novel naphthoquinone-quinolone hybrids and other derivatives, showing changes in spheroid morphology, viability, and shrinkage that provide deeper insights than 2D assays alone. mdpi.commdpi.com

Future research should focus on:

Establishing Spheroid and Organoid Models: Developing 3D cultures from relevant cell lines (e.g., cancer, liver, neuronal) to test the compound's tissue-specific effects.

High-Content Imaging (HCI) in 3D: Combining 3D models with HCI allows for the simultaneous analysis of multiple toxicity endpoints, such as mitochondrial impairment, DNA damage, and membrane integrity, in a high-throughput manner. nih.gov

Organ-on-a-Chip Platforms: Utilizing microfluidic devices that simulate the architecture and function of human organs to study the compound's pharmacokinetics and systemic effects with greater accuracy.

These advanced models will provide a more nuanced understanding of how 1,4-naphthalenedione, 2-ethyl-3-methyl- behaves in a biological environment, bridging the gap between simple cell-based assays and complex in vivo studies.

Integration of Omics Technologies (e.g., proteomics, metabolomics) to Elucidate Systemic Responses

To capture the full spectrum of cellular responses to 1,4-naphthalenedione, 2-ethyl-3-methyl-, an integrated "omics" approach is essential. By combining proteomics, metabolomics, and transcriptomics, researchers can move beyond single-target analyses to build a comprehensive, systems-level understanding of the compound's mechanism of action.

Proteomics: This can be used to identify proteins that are differentially expressed or post-translationally modified upon treatment. A key application would be activity-based protein profiling (ABPP) to identify covalent adducts formed by the electrophilic naphthoquinone ring on cellular proteins, thus mapping its direct interaction network. nih.gov

Metabolomics: This technology can reveal shifts in cellular metabolism, providing a functional readout of the compound's effects. For instance, metabolomic fingerprinting has been used to show that the degradation of quinone electron carriers in bacteria triggers a cascade of events including oxidative stress and disruption of central metabolism. nih.govnih.gov Similar approaches could elucidate how 1,4-naphthalenedione, 2-ethyl-3-methyl- impacts energy pathways or redox balance in human cells.

Transcriptomics: Analyzing changes in gene expression will highlight the signaling pathways and cellular processes that are activated or repressed by the compound. This can confirm the engagement of pathways like the Nrf2 antioxidant response or reveal entirely new regulatory networks affected by the compound.

The true power of this approach lies in the integration of these datasets. For example, identifying an upregulated enzyme at the transcriptomic and proteomic level while also detecting a corresponding change in its metabolic product would provide strong, multi-layered evidence for a specific pathway's modulation.

Application as Chemical Probes for Understanding Cellular Redox Regulation and Signaling

The inherent reactivity of the naphthoquinone scaffold makes 1,4-naphthalenedione, 2-ethyl-3-methyl- a potential candidate for development as a chemical probe. Its electrophilic nature allows it to react with nucleophilic hotspots in the proteome, particularly the thiol groups of cysteine residues, which are central to redox signaling. nih.govresearchgate.net

As probes, naphthoquinones can be used to:

Identify Redox-Sensitive Proteins: By forming stable covalent adducts, the compound can "tag" proteins with reactive cysteines, allowing for their subsequent identification by mass spectrometry. This can help map the landscape of the "cysteineome" involved in redox signaling. nih.govmdpi.com

Modulate Specific Signaling Pathways: The compound could be used to selectively target and inhibit enzymes regulated by redox-sensitive cysteines, such as certain PTPs or caspases. This "chemical knockdown" allows for the study of the functional consequences of inhibiting a specific protein in a signaling cascade. researchgate.net

Develop Fluorogenic Sensors: While the compound itself is not fluorescent, its naphthoquinone core could be functionalized with fluorogenic moieties. Such probes could be designed to "turn on" their fluorescence upon reacting with a specific target, such as a sulfenic acid-modified cysteine, enabling real-time visualization of redox events in living cells. nih.gov

The ethyl and methyl substituents on the quinone ring will modulate its reactivity and selectivity compared to other naphthoquinones, potentially offering a unique profile for probing specific cellular functions. jst.go.jpnih.gov

Investigation into Environmental and Ecological Interactions of Naphthoquinones

Naphthoquinones are not only relevant in medicine but also in environmental science. They exist as natural products, but are also formed as toxic metabolites and degradation products of polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914), which are significant air pollutants from fuel combustion. nih.govnih.gov Therefore, understanding the environmental fate and ecological impact of alkylated naphthoquinones such as 1,4-naphthalenedione, 2-ethyl-3-methyl- is a critical area for future research.

Key research questions include:

Formation and Persistence: How is this specific compound formed in the environment? Is it a byproduct of the degradation of alkylated naphthalenes? Studies have shown that photodegradation of alkylated naphthalenes in water produces various oxygenated products, including quinones. nih.govresearchgate.net Determining the persistence and degradation pathways of 1,4-naphthalenedione, 2-ethyl-3-methyl- in soil and water is crucial.

Bioaccumulation: Do the lipophilic characteristics of this compound lead to its accumulation in the food chain? Understanding its potential for bioaccumulation is essential for a complete environmental risk assessment.

These investigations will not only clarify the environmental profile of a specific chemical but also contribute to the broader understanding of the ecological impact of PAH derivatives. researchgate.net

Q & A

Q. What synthetic methodologies are suitable for preparing 2-ethyl-3-methyl-1,4-naphthalenedione derivatives?

A common approach involves nucleophilic substitution or enamine formation. For example, natural lapachol (2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthalenedione) can react with amines (e.g., morpholine, piperidine) under mild conditions (room temperature, 6 hours) to yield substituted derivatives. Excess amine is removed under vacuum, and recrystallization from EtOAc/hexane achieves purification . Adapting this method, substituting the alkyl/aryl groups (e.g., using ethylamine) could yield the 2-ethyl-3-methyl derivative. Reaction optimization (e.g., time, solvent polarity) may improve yields.

Q. How can NMR spectroscopy resolve structural ambiguities in substituted 1,4-naphthalenediones?

2D NMR experiments (e.g., ¹H-¹H COSY, HMQC, HMBC) are critical. For example:

- ¹H-¹H COSY identifies coupled protons, clarifying substituent positions.

- HMBC correlates ¹H signals with distant ¹³C nuclei (e.g., carbonyl carbons at δ ~180 ppm), confirming connectivity between substituents and the naphthoquinone core .

In cases of signal overlap (e.g., ethyl/methyl groups), variable-temperature NMR or deuterated solvents can enhance resolution.

Q. What safety protocols are recommended for handling 1,4-naphthalenedione derivatives in lab settings?

- Ventilation : Use local exhaust ventilation or enclosed systems to minimize inhalation exposure .

- PPE : Wear nitrile gloves and protective clothing; avoid skin contact due to risks of methemoglobinemia and hepatotoxicity .

- Decontamination : Immediately wash exposed skin with soap/water; provide emergency showers/eyewash stations .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of 2-ethyl-3-methyl-1,4-naphthalenedione?

DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for redox-active molecules. Key steps:

Optimize geometry using a basis set (e.g., 6-31G*).

Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron affinity and oxidation potential.

Compare computed redox potentials with experimental cyclic voltammetry data to validate the model .

Note: Solvent effects (e.g., polarizable continuum models) should be included for biological or electrochemical applications.

Q. How do substituents (ethyl, methyl) influence the biological activity of 1,4-naphthalenedione derivatives?

- Antimicrobial Activity : Methyl/ethyl groups may enhance lipophilicity, improving membrane penetration. For example, 2-hydroxy-1,4-naphthalenedione derivatives exhibit antibacterial effects via quinone-mediated ROS generation .

- Cytotoxicity : Substituent position affects intercalation with DNA or enzyme inhibition. Comparative assays (e.g., against A549 cells) under standardized conditions (IC₅₀, 48-hour exposure) can quantify structure-activity relationships .

Q. How can conflicting data on metabolic pathways of 1,4-naphthalenediones be resolved?

- Isotopic Labeling : Use deuterated analogs (e.g., 2-(methyl-d₃)-1,4-naphthoquinone) to track metabolic products via LC-MS .

- Enzyme Inhibition Studies : Co-incubate derivatives with cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

- Cross-Species Comparison : Test liver microsomes from humans and lab mammals (e.g., rats) to assess interspecies variability .

Q. What experimental strategies address low crystallinity in X-ray diffraction studies of alkylated naphthoquinones?

- Co-crystallization : Use guest molecules (e.g., cyclodextrins) to stabilize the lattice.

- High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- SHELX Refinement : Employ constraints (e.g., riding hydrogens) and iterative cycles to resolve disordered ethyl/methyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.